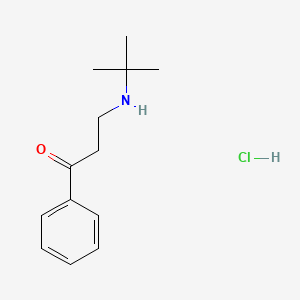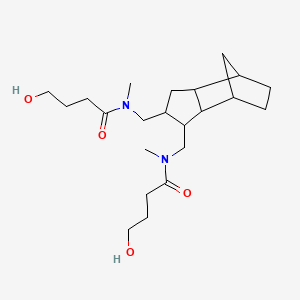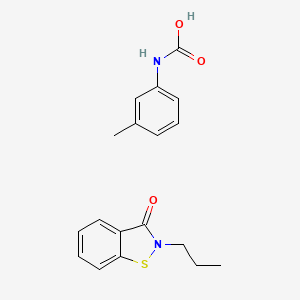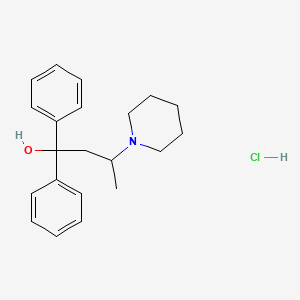
Diphenylpiperidinobutanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylpiperidinobutanol hydrochloride, also known as aspaminol hydrochloride, is a compound with the molecular formula C21H27NO.ClH. It is a nonspecific smooth muscle relaxant that inhibits calcium uptake, making it useful in various pharmacological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenylpiperidinobutanol hydrochloride involves the reaction of piperidine with diphenylbutanol under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diphenylpiperidinobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diphenylpiperidinobutanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to calcium ion uptake and smooth muscle relaxation.
Medicine: It is investigated for its potential therapeutic effects in conditions involving smooth muscle spasms and other related disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of diphenylpiperidinobutanol hydrochloride involves its interaction with calcium ions. The compound inhibits calcium uptake by binding to calcium ions at the binding sites on the surface of smooth muscle cells, thereby decreasing the supply of calcium ions to the contractile elements. This results in the relaxation of smooth muscle .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to diphenylpiperidinobutanol hydrochloride include:
Diphenylpyraline: An antihistamine that competes with histamine for H1-receptor sites.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in the treatment of depression.
Nalbuphine: An opioid analgesic that interacts with opiate receptor sites in the central nervous system.
Uniqueness
This compound is unique due to its specific mechanism of action involving calcium ion uptake inhibition, which distinguishes it from other compounds with similar pharmacological effects .
Propiedades
Número CAS |
55701-20-7 |
|---|---|
Fórmula molecular |
C21H28ClNO |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
1,1-diphenyl-3-piperidin-1-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3;1H |
Clave InChI |
YFROVFWOPWMFRE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)




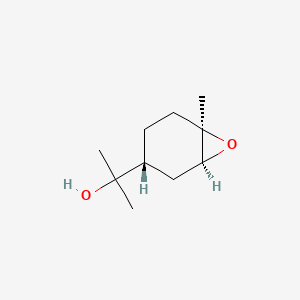
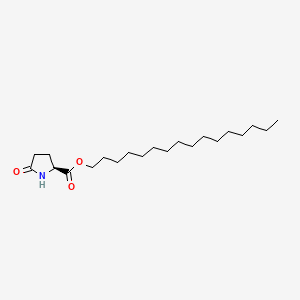
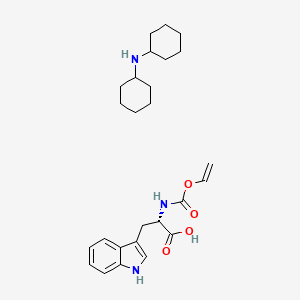
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
